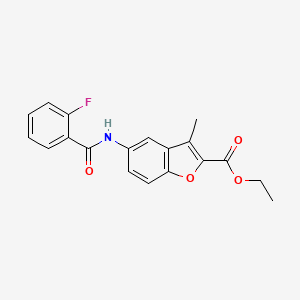

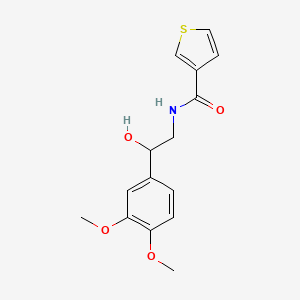

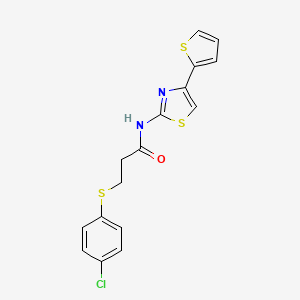

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a compound with a molecular weight of 225.22 . It’s a solid substance stored at ambient temperature .

Synthesis Analysis

While specific synthesis information for “Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate” is not available, related compounds have been synthesized through various routes. For instance, a new series of tetrahydrobenzothiophene derivatives have been synthesized through a medicinal chemistry route . Another study synthesized target molecules via amino esters to yield pentafluorinated thiophene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques like NMR and HR-MS . The 1H NMR results showed chemical shifts around 13.2 for the hydrogen on the amide, 12.3 for the hydrogen on the carboxyl group, multiple peaks between 7.5–8.0 for the hydrogen on the aromatic ring, multiple peaks between 1.2–3.0 for the hydrogens on the alkyl chain .

Physical And Chemical Properties Analysis

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a solid substance stored at ambient temperature .

Applications De Recherche Scientifique

Synthesis and Potential Applications

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound that may have various applications in scientific research, particularly in the field of organic chemistry and drug development. While the specific research on this compound is limited, insights can be drawn from related studies on similar compounds.

One notable application is in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which have shown antitumor activity. These derivatives were synthesized using a coupling agent, highlighting the role of fluoro-substituted compounds in medicinal chemistry, particularly in cancer research (Xiong et al., 2009). Another study focused on the synthesis of 2-substituted thiazole-5-carboxylates via photolysis, demonstrating the compound's potential in creating diverse molecular structures for various applications (Fong et al., 2004).

Furthermore, compounds with fluorobenzamido groups have been used in radiolabeled antagonists for studying neurotransmission with positron emission tomography (PET), indicating their usefulness in neuroscientific research and the study of neurological disorders (Plenevaux et al., 2000).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUHJHVJHLWTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)

![Ethyl 2-{3-[4-(ethoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2544499.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2544501.png)

![(1S,5R)-2,2-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2544509.png)

![2-(6-Cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2544512.png)

![2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)acetamide](/img/structure/B2544519.png)